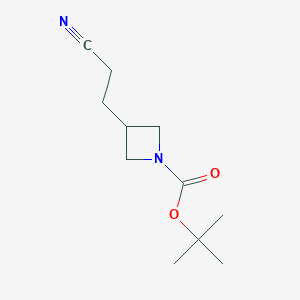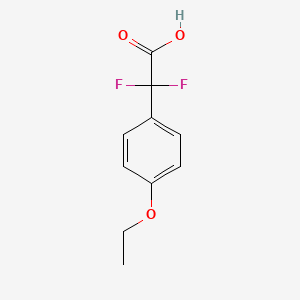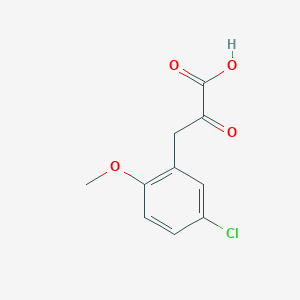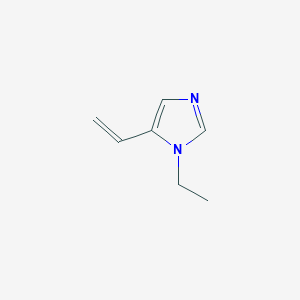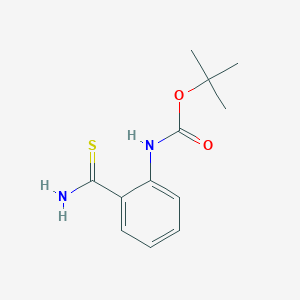![molecular formula C15H18N2O B15322812 1-[(2-methoxyquinolin-3-yl)methyl]-N-methylcyclopropan-1-amine](/img/structure/B15322812.png)
1-[(2-methoxyquinolin-3-yl)methyl]-N-methylcyclopropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-Methoxyquinolin-3-yl)methyl]-N-methylcyclopropan-1-amine is a synthetic organic compound that features a quinoline moiety, a cyclopropane ring, and a methoxy group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-methoxyquinolin-3-yl)methyl]-N-methylcyclopropan-1-amine typically involves multiple steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the quinoline ring using methyl iodide and a base like potassium carbonate.
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, such as the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.
Coupling of the Quinoline and Cyclopropane Moieties: The final step involves coupling the quinoline moiety with the cyclopropane ring through a nucleophilic substitution reaction, using a suitable leaving group and a base.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
化学反応の分析
Types of Reactions: 1-[(2-Methoxyquinolin-3-yl)methyl]-N-methylcyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The quinoline ring can be reduced to a tetrahydroquinoline using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride and an appropriate electrophile.
Major Products:
Oxidation: Formation of a hydroxyl group on the quinoline ring.
Reduction: Formation of tetrahydroquinoline.
Substitution: Formation of various substituted quinoline derivatives.
科学的研究の応用
1-[(2-Methoxyquinolin-3-yl)methyl]-N-methylcyclopropan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structural features.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-[(2-methoxyquinolin-3-yl)methyl]-N-methylcyclopropan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways would depend on the specific biological activity being studied, but could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
類似化合物との比較
Quinoline Derivatives: Compounds like quinine and chloroquine, which also feature a quinoline ring.
Cyclopropane Derivatives: Compounds like cyclopropane carboxylic acid, which feature a cyclopropane ring.
Uniqueness: 1-[(2-Methoxyquinolin-3-yl)methyl]-N-methylcyclopropan-1-amine is unique due to its combination of a quinoline moiety, a methoxy group, and a cyclopropane ring, which imparts distinct chemical and biological properties not found in other similar compounds.
特性
分子式 |
C15H18N2O |
|---|---|
分子量 |
242.32 g/mol |
IUPAC名 |
1-[(2-methoxyquinolin-3-yl)methyl]-N-methylcyclopropan-1-amine |
InChI |
InChI=1S/C15H18N2O/c1-16-15(7-8-15)10-12-9-11-5-3-4-6-13(11)17-14(12)18-2/h3-6,9,16H,7-8,10H2,1-2H3 |
InChIキー |
RVMIEDPDYHWMSO-UHFFFAOYSA-N |
正規SMILES |
CNC1(CC1)CC2=CC3=CC=CC=C3N=C2OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Methyl-2-pyridinyl)amino]-ethanol](/img/structure/B15322730.png)
